molecular formula C32H16AgN8-2 B1598194 Phthalocyanine Silver CAS No. 54388-56-6

Phthalocyanine Silver

Cat. No.: B1598194
CAS No.: 54388-56-6
M. Wt: 620.4 g/mol
InChI Key: SALCONSGRAAQKH-UHFFFAOYSA-N
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Description

Phthalocyanine Silver is a useful research compound. Its molecular formula is C32H16AgN8-2 and its molecular weight is 620.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;silver
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Ag/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALCONSGRAAQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16AgN8-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54388-56-6, 12376-32-8
Record name Silver, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-
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Record name Phthalocyanine Silver
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Modification of the Phthalocyanine Ligand:

The electronic properties of the central silver atom can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the peripheral positions of the phthalocyanine (B1677752) ring.

Electron-withdrawing groups (e.g., nitro, chloro) can increase the redox potential of the silver center, potentially enhancing its activity in certain oxidation reactions.

Electron-donating groups (e.g., amino, alkoxy) can lower the redox potential, which might be beneficial for reductive catalytic processes.

The steric properties of these substituents can also influence the catalyst's selectivity by controlling the access of substrates to the active silver center.

Axial Coordination:

The coordination of axial ligands to the silver center can significantly impact its catalytic activity. These ligands can modulate the electronic structure of the silver ion and stabilize specific oxidation states that are key intermediates in the catalytic cycle. The choice of axial ligand can also influence the reaction pathway and product selectivity.

Support and Immobilization:

For heterogeneous catalysis, the choice of support material is critical. High-surface-area materials like carbon nanotubes, graphene, and silica (B1680970) are commonly used to disperse the phthalocyanine (B1677752) silver molecules, preventing aggregation and maximizing the number of accessible active sites. The interaction between the support and the AgPc molecule can also electronically modify the catalyst and enhance its stability and performance.

Nanostructuring:

Creating nanostructures of phthalocyanine (B1677752) silver, such as nanofibers or thin films, can lead to enhanced catalytic activity due to the increased surface-to-volume ratio and potentially unique electronic properties arising from quantum confinement effects.

Interactive Data Table: Factors Influencing Catalytic Performance of Metallophthalocyanines

Design PrincipleParameter to ModifyExpected Effect on CatalysisRelevant Research Findings (General for MPcs)
Ligand Modification Substituent electronic nature (electron-donating/withdrawing)Tunes the redox potential of the central metal ion, affecting reaction rates and pathways.Introduction of electron-withdrawing groups on CoPc enhances oxygen reduction reaction activity. researchgate.net
Steric hindrance of substituentsInfluences substrate selectivity by controlling access to the active site.Bulky substituents on FePc can lead to shape-selective oxidation of alkanes.
Axial Ligand Coordination Nature of the axial ligandModulates the electronic structure and stabilizes key oxidation states of the metal center.Pyridine (B92270) coordination to FePc can enhance its catalytic activity in CO2 reduction.
Support Material Surface area and porosityHigh surface area increases the dispersion and availability of active sites.MPcs supported on high-surface-area carbon show improved performance in various catalytic reactions.
Electronic properties of the supportSupport-catalyst interactions can alter the electronic properties of the metal center.Graphene-supported MPcs exhibit enhanced electrocatalytic activity due to efficient charge transfer. rsc.org
Nanostructuring Morphology (nanofibers, thin films, etc.)Increases surface area and can introduce novel electronic properties.Nanostructured MPcs have shown superior catalytic performance compared to their bulk counterparts.

While these principles provide a general framework for designing improved silver phthalocyanine catalysts, dedicated experimental and computational research is necessary to elucidate the specific structure-activity relationships for this particular compound and to unlock its full catalytic potential.

Thin Film Fabrication and Surface Engineering of Phthalocyanine Silver

Vacuum Deposition Techniques for Phthalocyanine (B1677752) Silver Thin Films

Vacuum-based methods are widely employed for the deposition of high-purity, uniform thin films of organic materials like silver phthalocyanine. These techniques are performed under high vacuum conditions, which minimizes contamination and allows for precise control over the deposition process.

Thermal evaporation is a conventional and effective technique for producing silver phthalocyanine nanostructures. researchgate.netepjap.org In this method, AgPc powder is heated in a vacuum chamber at a pressure of approximately 10⁻⁵ Torr. researchgate.netepjap.org The evaporated material then condenses onto a substrate, which can be maintained at a specific temperature to influence the growth of the film. researchgate.netepjap.org For instance, AgPc nanostructures have been successfully grown on glass substrates using this technique. researchgate.netepjap.org The temperature of the substrate plays a crucial role in determining the morphology of the resulting nanostructures. researchgate.netepjap.org

Another vacuum deposition method is the hot wall technique. researchgate.net This method allows for film deposition near thermodynamic equilibrium, which can lead to improved film quality. researchgate.net In a typical hot wall setup, the AgPc powder is placed in a single-evaporation zone, and separate resistive windings are used to heat the evaporation port and the walls of the column. researchgate.net A radiant heater is employed to control the substrate temperature, typically in the range of 300–500 K. researchgate.net This technique has been used to prepare AgPc films on glass substrates. researchgate.net One of the advantages of the hot wall method is that it can also serve as a purification process; the melting point of hot wall-grown AgPc films has been observed to be higher than that of the initial powder, indicating an increase in purity. researchgate.net

The table below summarizes key parameters for thermal evaporation and hot wall deposition of silver phthalocyanine thin films.

ParameterThermal EvaporationHot Wall Deposition
Pressure ~10⁻⁵ Torr researchgate.netepjap.org~10⁻⁴ Torr researchgate.net
Substrate Temperature 298 K - 308 K researchgate.netepjap.org300 K - 500 K researchgate.net
Source Temperature Not specifiedNot specified
Deposition Rate ~4 nm/min doi.orgNot specified
Resulting Morphology Nanowires and nanobelts researchgate.netepjap.orgPolycrystalline films with varying crystallite size researchgate.net

The controlled growth of silver phthalocyanine thin films is essential for tailoring their properties for specific applications. The orientation of the AgPc molecules within the film significantly impacts the material's electronic and optical characteristics. rsc.orgrsc.org The substrate and its temperature are key factors influencing molecular orientation and film morphology. researchgate.netepjap.orgresearchgate.net

During thermal evaporation, the substrate temperature can direct the formation of distinct nanostructures. For example, at substrate temperatures of 298 K and 303 K, long nanowires are formed, while at 308 K, the growth of nanobelts is observed. researchgate.netepjap.org These nanowires are crystalline in nature. researchgate.netepjap.org In the hot wall technique, an increase in substrate temperature leads to a noticeable increase in crystallite size, with crystallites as large as 3 μm being obtained at a deposition temperature of 423 K. researchgate.net Higher substrate temperatures generally result in a higher degree of crystallinity. researchgate.net However, at temperatures above 490 K, the film growth can become non-uniform. researchgate.net

The molecular orientation of phthalocyanine molecules can also be influenced by the application of an external electric field during the deposition process. science.govresearchgate.net Applying an electric field of up to 4000 V/cm during thermal evaporation can alter the morphology, film density, and growth orientation, which in turn affects the optical properties of the film. science.govresearchgate.net The interaction between the substrate surface and the depositing molecules plays a crucial role in this process. science.govresearchgate.net

The interaction with the substrate material itself is another critical factor. The orientation of phthalocyanine molecules is dependent on the substrate, with different orientations observed on gold and silver surfaces. rsc.orgrsc.org For instance, studies on cobalt phthalocyanine have shown that the molecule orients nearly perpendicularly on a gold surface, while on a silver surface, it adopts a more tilted angle. rsc.org The adsorption and orientation of phthalocyanine molecules on different metal substrates like gold, silver, and copper are crucial for the efficiency of optoelectronic devices. mdpi.com The interaction between the phthalocyanine molecules and the substrate can range from weak, as seen with noble metals, to stronger interactions that influence the molecular arrangement. mdpi.com

The table below details the influence of substrate temperature on the morphology of silver phthalocyanine films.

Substrate Temperature (K)Deposition TechniqueResulting MorphologyReference
298Thermal EvaporationLong nanowires (20-30 nm width) researchgate.netepjap.org
303Thermal EvaporationLong nanowires researchgate.netepjap.org
308Thermal EvaporationNanobelts researchgate.netepjap.org
423Hot Wall DepositionLarge crystallites (up to 3 µm) researchgate.net
>490Hot Wall DepositionNon-uniform film growth researchgate.net

Solution-Based Processing of Phthalocyanine Silver Films

Solution-based processing methods offer a cost-effective and scalable alternative to vacuum deposition for fabricating silver phthalocyanine films. These techniques involve dissolving the AgPc in a suitable solvent and then depositing the solution onto a substrate.

Spin coating is a widely used technique for producing uniform thin films from solution. squarespace.com The process involves dispensing a solution of the material onto a spinning substrate. The centrifugal force causes the solution to spread evenly, and the solvent evaporates, leaving behind a thin film. squarespace.com The final film thickness is determined by the solution's concentration and viscosity, as well as the spin speed. squarespace.com While this method is rapid and can be applied to a variety of materials, achieving consistent morphology and molecular orientation can be challenging due to the fast crystallization rate. squarespace.com For some phthalocyanine derivatives, spin coating can produce remarkably smooth and crystalline films. rsc.org

Drop casting is a simpler solution-based method where a droplet of the AgPc solution is placed onto the substrate and allowed to dry. mdpi.comiphy.ac.cn This technique is straightforward and requires minimal equipment. mdpi.com However, it often results in less uniform films compared to spin coating, with potential for the "coffee ring" effect where the material concentrates at the edges of the dried droplet. mdpi.com Despite its simplicity, drop casting has been used to deposit nanocomposite films containing silver nanoparticles and phthalocyanines for applications like ammonia (B1221849) sensing. clemson.edu The method has also been employed to create films of copper phthalocyanine tetrasulfonic acid tetrasodium (B8768297) salt. researchgate.net

The table below provides a comparison of spin coating and drop casting for this compound film fabrication.

FeatureSpin CoatingDrop Casting
Process Solution is spread by centrifugal force on a rotating substrate. squarespace.comA drop of solution is placed on the substrate and allowed to dry. mdpi.comiphy.ac.cn
Film Uniformity Generally high, produces smooth films. squarespace.comrsc.orgOften lower, can result in non-uniform thickness. mdpi.com
Control over Thickness Good control through spin speed and solution concentration. squarespace.comLess control, depends on droplet volume and concentration. mdpi.com
Crystallinity Can produce crystalline films, but rapid crystallization can be a challenge. squarespace.comrsc.orgCrystallinity can vary depending on drying conditions.
Applications Organic thin-film transistors, optoelectronics. squarespace.comSensors, nanocomposite films. clemson.edumdpi.com

Inkjet printing is an additive manufacturing technique that deposits picoliter-sized droplets of a functional ink onto a substrate in a predetermined pattern. mdpi.com This non-contact method offers great flexibility in terms of substrate choice and is highly efficient in material usage. mdpi.com For inkjet printing of phthalocyanines, a stable ink formulation is required. The jettability of the ink is often characterized by the Z number, which is a function of the ink's specific gravity, surface tension, and viscosity. researchgate.net Phthalocyanine-based inks have been developed and tested for their suitability in printed electronics. researchgate.net

Roll-to-roll (R2R) processing is a high-throughput manufacturing method suitable for producing large-area flexible electronics. researchgate.net This continuous process involves feeding a flexible substrate through a series of rollers where different layers of a device are deposited, often using printing techniques like flexography or gravure printing. researchgate.net R2R fabrication is a promising route for the low-cost, large-scale production of devices incorporating silver phthalocyanine, such as organic photovoltaics and thin-film transistors. researchgate.netaip.org The compatibility of inkjet printing and other solution-based deposition methods with R2R processing makes it an attractive technology for commercializing phthalocyanine-based devices. researchgate.net

Langmuir-Blodgett and Langmuir-Schaefer Film Deposition of this compound

The Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques are sophisticated methods for creating highly ordered, ultrathin films with precise control over thickness and molecular organization at the monolayer level. nih.gov These methods are particularly valuable for applications where a high degree of molecular order is critical, such as in chemical sensors and molecular electronics. nih.govdtic.mil

In the LB method, a monolayer of amphiphilic molecules is first formed at the air-water interface. scielo.br This monolayer is then compressed to a desired surface pressure and transferred onto a solid substrate by vertically dipping and withdrawing the substrate through the monolayer. scielo.br The LS technique is similar in that a monolayer is formed at the air-water interface, but the transfer to the substrate is done by horizontally touching the substrate to the monolayer. scielo.brresearchgate.net

For phthalocyanine molecules that are not inherently amphiphilic, they can be mixed with amphiphilic molecules, such as stearic acid, to form stable monolayers. dtic.mil Mixed Langmuir-Blodgett films of silver tetraneopentoxyphthalocyanine and stearic acid have been successfully prepared and characterized. dtic.mil The orientation of the AgPc molecules in these films can be investigated using techniques like electronic spectroscopic polarization. dtic.mil The LB and LS techniques allow for the creation of highly organized films where the molecular orientation can be controlled, which is crucial for studying orientation-dependent properties like electrocatalysis. rsc.orgrsc.org

The table below highlights the key features of the Langmuir-Blodgett and Langmuir-Schaefer techniques.

FeatureLangmuir-Blodgett (LB)Langmuir-Schaefer (LS)
Monolayer Formation At the air-water interface. scielo.brAt the air-water interface. scielo.br
Transfer Method Vertical dipping of the substrate. scielo.brHorizontal touching of the substrate. researchgate.net
Film Structure Highly ordered multilayers with controlled thickness. nih.govHighly ordered monolayers or multilayers. researchgate.net
Molecular Orientation Precise control over molecular arrangement. nih.govdtic.milPrecise control over molecular arrangement. researchgate.net
Applications Chemical sensors, molecular electronics, electrochromic devices. nih.govdtic.milVoltammetric sensors, studies of redox behavior. researchgate.nettandfonline.com

Surface Functionalization and Interface Engineering with this compound

The performance of devices based on this compound is critically dependent on the control of its surfaces and interfaces. Surface functionalization involves the chemical modification of the molecule or its film, while interface engineering focuses on managing the interaction between the this compound layer and adjacent materials, such as metal electrodes or dielectric substrates.

Surface Functionalization:

The properties of this compound can be tailored by attaching specific chemical groups to the phthalocyanine macrocycle. This functionalization can alter characteristics such as solubility, molecular organization, and electronic levels. For instance, the covalent linking of phthalocyanine derivatives to the surface of silver nanoparticles has been shown to enhance their solubility in aqueous media and modify their biological properties. rsc.org In one study, a carbazole-containing phthalonitrile (B49051) and its corresponding metal phthalocyanines were synthesized and subsequently linked to the surface of silver nanoparticles, demonstrating a method to improve the material's utility for specific applications. rsc.org Such modifications are crucial for creating hybrid materials where the properties of both the silver and the phthalocyanine complex are synergistically enhanced.

Interface Engineering:

Interface engineering is paramount for optimizing charge injection and transport in electronic devices. The interaction between this compound and the substrate or electrode material dictates the energy level alignment and the formation of interface states, which govern device efficiency.

Studies on related metal phthalocyanines (MPcs) deposited on silver substrates provide significant insights. When MPcs like Copper Phthalocyanine (CuPc) are deposited on a silver surface, such as Ag(111), the molecules tend to arrange themselves in a flat-lying orientation. mdpi.com This arrangement is primarily driven by the interaction between the π-conjugated system of the phthalocyanine ring and the electronic states of the silver substrate. mdpi.comacs.org This interaction can lead to the formation of new hybrid interface states. acs.org For example, a distinct interface state has been observed for metal-free phthalocyanine (H₂Pc) on Ag(111), resulting from the hybridization of the molecule's unoccupied states with the Shockley surface state of the silver. acs.org

The nature of the metal-organic interface is crucial; investigations into the Ag/CuPc interface have shown it to be chemically inert and abrupt, a desirable characteristic for creating stable and predictable electronic devices. mdpi.comresearchgate.net The engineering of energy level alignment at these interfaces can be achieved by selecting different central metals in the phthalocyanine molecule, which offers a pathway to adjust the hole injection barrier between the organic semiconductor and a metal electrode like gold or silver. acs.org Thin films of metal phthalocyanines are often deposited on gold or silver-covered substrates to act as the active layers in optical sensors based on surface plasmon resonance (SPR), highlighting a key application of this interface engineering. mdpi.combohrium.com

Interactive Table: Phthalocyanine-Silver Interface Characteristics

A summary of findings from studies on the interface between phthalocyanine molecules and silver substrates.


Interface SystemPrimary Investigation Technique(s)Key FindingImpact on Properties
H₂Pc & FePc on Ag(111)Two-Photon Photoemission, DFTFormation of a highly dispersive hybrid interface state near the Fermi level. bohrium.comAlters the electronic structure at the interface, influencing charge transfer dynamics. bohrium.com
CuPc on AgPhotoemission SpectroscopyThe interface is chemically inert and abrupt. [6, 11]Ensures a stable and well-defined electronic contact, crucial for device reliability. mdpi.com
FePc on Ag(111)XPS, UPSAdsorption is driven by the interaction between the central Fe atom and the Ag surface states, leading to charge redistribution. researchgate.netFormation of new hybridized states at the interface. researchgate.net
VOPc on Ag(100)STM, X-ray Absorption SpectroscopyA diamagnetic TiOPc interlayer electronically decouples the VOPc spin from the Ag substrate. Enables the patterning of molecular spin qubits by mediating the interaction with the metal substrate.

Nanopatterning and Lithographic Approaches for this compound Architectures

Creating well-ordered, nanoscale structures of this compound is essential for developing advanced functional materials and devices. Nanopatterning techniques allow for the precise control over the spatial arrangement of these molecules, leading to tailored collective properties. These methods can be broadly categorized into bottom-up self-assembly and top-down lithographic approaches.

Bottom-Up Nanostructure Growth:

Bottom-up methods leverage the intrinsic properties of molecules to self-assemble into ordered structures.

Thermal Evaporation: This technique has been successfully used to grow this compound nanostructures directly onto substrates. Research has shown that by controlling the substrate temperature during vacuum thermal evaporation, different morphologies can be achieved. For example, long crystalline nanowires of Silver Phthalocyanine were formed on glass substrates at temperatures of 298 K and 303 K, while at a slightly higher temperature of 308 K, the growth resulted in the formation of nanobelts. researchgate.net This demonstrates that fundamental process parameters can be used to direct the assembly of specific nano-architectures.

Template-Directed Assembly: More complex and precise arrangements can be realized using a template. A powerful example is the use of a pre-assembled monolayer of one type of molecule to guide the arrangement of a second. Researchers have crafted 2D patterned arrays of vanadyl phthalocyanine (VOPc) by using a diamagnetic monolayer of titanyl phthalocyanine (TiOPc) on a silver (Ag(100)) substrate as a template. researchgate.net The TiOPc layer serves to electronically decouple the VOPc molecules from the silver substrate and to regulate their spacing on a nanometer scale. researchgate.net This approach allows for the creation of ordered arrays of individually addressable molecules for applications such as quantum computing.

Lithographic Approaches:

Top-down lithography involves using a patterned mask or beam to transfer a desired pattern onto a material.

Nanosphere Lithography (NSL): NSL is a versatile and cost-effective nanofabrication technique that can be applied to phthalocyanines. acs.org The process begins with the self-assembly of a close-packed monolayer of nanospheres on a substrate, which then acts as a deposition mask. This compound can be deposited through the gaps in this mask, resulting in an ordered array of nanoparticles with controlled size and spacing. acs.org This method has been used to fabricate nanoparticles from various materials, including cobalt phthalocyanine, demonstrating its applicability to the broader class of phthalocyanine compounds. acs.org

Soft Lithography: Techniques such as micromolding in capillaries and microtransfer printing are powerful tools for patterning materials on a micro and nanoscale. researchgate.net These methods utilize an elastomeric stamp to define patterns. While often used for patterning silver nanoparticles for electrodes, the principles can be extended to pattern this compound or hybrid inks containing the compound, enabling the fabrication of components like source/drain electrodes in organic transistors. researchgate.net

Interactive Table: Nanopatterning Methods for Phthalocyanine Architectures

A summary of techniques used to create structured this compound and related architectures.


TechniqueResulting ArchitectureKey Control Parameter(s)Example Material(s)
Thermal EvaporationNanowires, Nanobelts acs.orgSubstrate Temperature acs.orgThis compound (AgPc) acs.org
Template-Directed Assembly2D Patterned Molecular Array Template Molecule, Substrate VOPc on TiOPc/Ag(100)
Nanosphere Lithography (NSL)Nanoparticle Arrays Nanosphere Diameter, Deposition Thickness Cobalt Phthalocyanine (CoPc)
Soft Lithography (e.g., Micromolding)Micro/Nano Patterns (e.g., Electrodes) Elastomeric Stamp Pattern Silver Nanoparticles

Supramolecular Assemblies and Nanostructures of Phthalocyanine Silver

Self-Assembly Mechanisms of Phthalocyanine (B1677752) Silver Macrocycles

The self-organization of phthalocyanine silver macrocycles is driven by a combination of non-covalent interactions. The primary forces responsible for the assembly are π-π stacking interactions between the large, aromatic phthalocyanine rings and, in solution, solvophobic effects. ru.nl These interactions promote the arrangement of individual molecules into ordered, columnar structures. ru.nl

Several methods have been employed to guide the self-assembly process. One approach is the layer-by-layer self-assembly technique, where films can be deposited on a substrate. researchgate.net This allows for the controlled formation of well-organized thin films. researchgate.net Another fascinating mechanism observed is the "self-metalation" process that occurs at interfaces. researchgate.net In this phenomenon, metal-free phthalocyanine (H₂Pc) molecules can spontaneously incorporate silver atoms directly from a silver substrate, such as Ag(110), to form silver phthalocyanine (AgPc) in situ. researchgate.net This reaction is a powerful example of self-assembly at the atomic level, where the substrate itself provides one of the key components for the final molecule. researchgate.net The rate of this self-metalation can be increased by annealing (heating) the sample. researchgate.net

This compound Nanorods, Nanotubes, and Nanofibers Formation

This compound and other metallophthalocyanines serve as precursor materials for the fabrication of one-dimensional nanostructures like nanotubes and nanowires. nih.gov A versatile method for creating these structures is through plasma-assisted deposition and low-pressure vapor transport. nih.gov

In this process, commercially available metal phthalocyanines are used as solid precursors to develop porous metal and metal oxide nanostructures. nih.gov This technique can be combined with the fabrication of single-crystalline organic nanowires, which then act as templates. nih.gov The result is the formation of hierarchical hybrid structures, such as organic@metal/metal-oxide nanotubes. nih.gov This method is advantageous due to its broad applicability to various compositions, mild processing conditions, and compatibility with direct deposition onto device architectures. nih.gov While this method has been demonstrated for a variety of metals like Pt, Cu, Fe, Ti, and Zn derived from their respective phthalocyanines, the principle is applicable for creating silver-based nanostructures from a silver phthalocyanine precursor. nih.gov

Another related approach involves the synthesis of polymer nanofibers that incorporate silver nanoparticles. acs.org For instance, poly[2-(tert-butylaminoethyl) methacrylate] (PTBAM) nanofibers with embedded silver nanoparticles have been synthesized in a one-pot aqueous process. acs.org In this method, silver ions are first coordinated to a polymer like polyvinyl alcohol (PVA), and a radical initiator is used to simultaneously reduce the silver ions to nanoparticles and polymerize the monomer, resulting in the formation of nanofibers containing well-dispersed silver nanoparticles. acs.org

Intermolecular Interactions and Aggregation Behavior of this compound

The aggregation of this compound in solution and the solid state is a critical phenomenon governed by intermolecular interactions, which significantly affects its optical and electronic properties. worldscientific.combeilstein-journals.org The strong π-π stacking interactions between the planar macrocycles are the primary driver for aggregation. ru.nl

The mode of aggregation can vary depending on the solvent and the substituents on the phthalocyanine ring. worldscientific.com For example, copper phthalocyanine, a close relative of silver phthalocyanine, has been shown to aggregate in a cofacial manner in water, while adopting a slipped-cofacial arrangement in ethanol. worldscientific.com This aggregation can be inhibited in certain mixed solvent systems or by the presence of coordinating molecules like 4-phenylpyridine. worldscientific.com The aggregation behavior is often studied using UV-Vis spectroscopy, as the formation of aggregates leads to characteristic changes in the Q-band absorption spectrum, such as blue shifts. ru.nl

Aggregation can be controlled through several strategies:

Solvent Choice : Polar solvents tend to promote aggregation, which can be disrupted by changing the solvent environment. ru.nlworldscientific.com

Peripheral Substitution : Attaching bulky or repulsive functional groups to the periphery of the phthalocyanine ring is a highly effective method to suppress aggregation. beilstein-journals.org For instance, trifluoroethoxy-substituted phthalocyanines show a reduced tendency to aggregate due to the repulsive effect of the trifluoroethoxy groups. beilstein-journals.org

Surfactants : In aqueous media, surfactants can disrupt molecular aggregation. Cationic surfactants, in particular, are effective at breaking up aggregates of anionic phthalocyanines through electrostatic interactions between the cationic head of the surfactant and the anionic groups on the macrocycle. researchgate.net This interaction can lead to the adsorption of monomeric phthalocyanine molecules onto the surface of micelles. researchgate.net

Condition/FactorEffect on AggregationMechanismReference(s)
Polar Solvents (e.g., Water) Promotes AggregationSolvophobic effects and π-π stacking ru.nlworldscientific.com
Coordinating Solvents/Additives (e.g., Pyridine) Inhibits AggregationAxial coordination to the central metal ion disrupts stacking worldscientific.combeilstein-journals.org
Bulky Peripheral Substituents (e.g., Trifluoroethoxy) Suppresses AggregationSteric hindrance and repulsive forces between substituents beilstein-journals.org
Cationic Surfactants (with anionic Pc) Disrupts AggregationElectrostatic attraction and formation of micellar complexes researchgate.net

Host-Guest Chemistry with this compound Macrocycles

The well-defined structure of the phthalocyanine macrocycle, with its central cavity and extensive π-system, makes it an excellent candidate for host-guest chemistry. rsc.orgmdpi.com These systems utilize non-covalent interactions to trap smaller "guest" molecules within the "host" macrocycle or within porous networks formed by their self-assembly. rsc.org

A key strategy involves modifying the phthalocyanine host to enhance its binding capabilities. For example, phthalocyanines substituted with crown ether rings can act as sophisticated hosts for metal cations. ru.nl The crown ether moieties can selectively bind cations, and this complexation can, in turn, induce aggregation of the phthalocyanine hosts. ru.nl

On solid surfaces, phthalocyanine molecules can self-assemble into two-dimensional (2D) porous networks, creating nanoscale cavities that can immobilize guest molecules. rsc.org The guest becomes trapped within these voids, stabilized by dispersion interactions with the host network and the underlying substrate. rsc.org This surface-assisted host-guest chemistry has potential applications in nanoscale patterning and separation technologies. rsc.org

Hybrid systems have also been designed to combine different host functionalities. A zinc phthalocyanine-resorcinarene cavitand hybrid, for instance, was created to leverage the guest-hosting ability of the cavitand portion. researchgate.net In this system, a fluorescent pyrene (B120774) guest, attached to a pyridine (B92270) group, was encapsulated. The pyridine axially coordinated to the central zinc ion of the phthalocyanine, while the pyrene was held within the resorcinarene (B1253557) cavity, demonstrating a sophisticated, multi-interaction host-guest system. researchgate.net

Hybrid this compound Nanocomposites and Nanoconjugates

Hybrid nanocomposites and nanoconjugates of this compound are advanced materials that combine the properties of the macrocycle with those of other nanomaterials, most notably silver nanoparticles (AgNPs). arabjchem.orgresearchgate.net This integration leads to synergistic effects, enhancing photophysical properties and catalytic activity. arabjchem.orgthieme-connect.de

Several strategies exist for creating these hybrid materials:

In-situ Generation : A novel approach uses a silver phthalocyanine derivative, such as dimethyl amino phenyl substituted Silver(II) Phthalocyanine, as a photoinitiator. researchgate.net Upon exposure to light, this complex can initiate polymerization while simultaneously being reduced to form silver nanoparticles. researchgate.net This process results in the formation of a polymer/silver nanocomposite where spherical AgNPs, with sizes between 5 and 20 nm, are homogeneously dispersed within the polymer matrix. researchgate.net

Direct Conjugation and Decoration : Phthalocyanine molecules can be directly conjugated to pre-synthesized silver nanoparticles. arabjchem.org This can be achieved through ligand exchange or by using functional groups on the phthalocyanine that have an affinity for the silver surface. researchgate.net Another method involves decorating a composite material with AgNPs. For example, a tetra amino cobalt phthalocyanine (TACoPc) can be incorporated into a conducting polyaniline (PANI) polymer, and this composite can then be decorated with AgNPs from a silver salt solution. researchgate.net

Nanoparticle-Supported Frameworks : Porous frameworks built from phthalocyanine or porphyrin units can be supported on silver nanoparticles. thieme-connect.de This architecture combines the high surface area and catalytic sites of the framework with the unique properties of the silver nanoparticles. thieme-connect.de The nanocomposite enhances the stability and dispersion of the AgNPs, preventing their agglomeration and ensuring a large number of available active sites for catalysis. thieme-connect.de

These hybrid systems are characterized using a variety of techniques including UV-Vis spectroscopy, transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) to confirm the structure and properties of the final nanocomposite. arabjchem.org

Hybrid SystemComponentsMethod of FormationKey FeaturesReference(s)
Silver/Polymer Nanocomposite dmaph-Ag(II)Pc, PolymerIn-situ photoreduction and polymerizationHomogeneous dispersion of AgNPs (5-20 nm) in polymer matrix researchgate.net
Pc-AgNP Nanoconjugate Phthalocyanine, Silver NanoparticlesDirect conjugation to nanoparticle surfaceEnhanced photophysical properties researchgate.netarabjchem.org
AgNP-Decorated Composite TACoPc, Polyaniline, AgNPsDecoration of a Pc-polymer composite with AgNPsSupramolecular hybrid system researchgate.net
AgNP-Supported Framework Porphyrin/Pc framework, AgNPsIn-situ reduction onto a pre-formed frameworkHigh stability, prevents AgNP agglomeration, enhanced catalytic sites thieme-connect.de

Advanced Spectroscopic Characterization of Electronic and Optical Behavior of Phthalocyanine Silver

Time-Resolved Spectroscopy for Exciton (B1674681) Dynamics in Phthalocyanine (B1677752) Silver

Time-resolved spectroscopy is a powerful tool for probing the transient behavior of excited states in molecular systems. In the context of phthalocyanine silver, these techniques reveal the pathways and timescales of exciton relaxation and decay. Studies on hybrid nanostructures composed of silver and copper phthalocyanine (CuPc) show that the presence of silver significantly influences the exciton dynamics.

Femtosecond transient absorption spectroscopy of hybrid (Ag–CuPc) nanostructures reveals that the relaxation time of excited electronic states in the organic subsystem is markedly shorter than in pure copper phthalocyanine films. researchgate.net For instance, the characteristic time for the main component of induced optical density kinetics, associated with singlet-triplet relaxation, is approximately 15 picoseconds (ps) in the hybrid structure, a significant acceleration compared to the ~50 ps observed in a pure CuPc film of similar thickness. researchgate.net This acceleration is attributed to the strong local field near the surface of the silver nanoparticles, which enhances the probability of intersystem crossing in the phthalocyanine molecules, facilitating a more rapid transition to the long-lived triplet state. researchgate.net

Research on dimethylaminophenyl-substituted silver phthalocyanine ([dmaphPcAg]) using femtosecond transient absorption spectroscopy has also been employed to investigate excited-state relaxation dynamics. researchgate.net These studies confirm the formation of long-lived triplet states following photoexcitation, a critical aspect of exciton dynamics. researchgate.net

Table 7.1: Comparative Relaxation Times in Phthalocyanine Systems

Material Relaxation Process Characteristic Time (τ)
Hybrid (Ag–CuPc) Nanostructure Singlet-Triplet Relaxation ~15 ps

Ultrafast Pump-Probe Spectroscopy for Charge Carrier Generation and Recombination in this compound

Ultrafast pump-probe spectroscopy, particularly femtosecond transient absorption, provides direct insight into the generation and subsequent recombination of charge carriers. In hybrid systems containing silver phthalocyanine, the interaction between the plasmonic silver component and the organic phthalocyanine layer is crucial.

Studies on substituted silver phthalocyanines have utilized these techniques to retrieve the lifetimes of various intermediate excited states. researchgate.net Understanding these lifetimes is fundamental to modeling charge carrier generation efficiencies and recombination rates, as it maps the kinetic landscape that dictates the fate of photoexcited states.

Photoelectron Spectroscopy for Electronic Band Structure and Valence States of this compound

Photoelectron spectroscopy, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), is indispensable for determining the electronic structure, energy level alignment, and valence states of materials. When phthalocyanine molecules are interfaced with silver substrates, significant electronic interactions occur.

Studies of various metallophthalocyanines (MPc) on silver surfaces, such as Ag(111) and Ag(100), reveal that the molecules typically adsorb in a planar orientation. researchgate.networldscientific.com This interaction often leads to charge transfer between the silver substrate and the phthalocyanine molecule. UPS analysis of titanylphthalocyanine (TiOPc) on Ag(111) shows an occupation of the lowest unoccupied molecular orbital (LUMO) in the monolayer, indicating charge transfer from the silver to the molecule. researchgate.net This charge transfer modifies the electronic landscape at the interface, causing shifts in the substrate's electronic states, such as the Ag(111) Shockley state. researchgate.net

XPS provides information on the chemical states and core levels of the constituent atoms. For phthalocyanines on silver, XPS can confirm the nature of the interaction by analyzing shifts in the N 1s, C 1s, and the central metal's core levels. The bonding of the central metal atom to the Ag(111) surface has been observed to be slightly more pronounced for titanium in TiOPc compared to copper in CuPc. researchgate.net These measurements are crucial for constructing an accurate energy-level diagram of the silver-phthalocyanine interface, which governs charge injection and transport in electronic devices.

Luminescence and Fluorescence Spectroscopy for Radiative Pathways in this compound

Luminescence and fluorescence spectroscopy are used to investigate the radiative decay pathways of excited electronic states. A key finding for silver(II) phthalocyanine complexes is that they are characteristically non-fluorescent. researchgate.net

The absence of fluorescence in Ag(II)Pc complexes suggests that non-radiative decay pathways, such as intersystem crossing to triplet states or other internal conversion processes, are overwhelmingly dominant. This behavior is common in phthalocyanines containing paramagnetic central metals, where the presence of the metal's d-electrons can significantly enhance spin-orbit coupling and promote rapid intersystem crossing, quenching fluorescence.

Interestingly, while the silver(II) complex itself does not fluoresce, the corresponding macrocyclic ligand can be liberated through demetallation in the presence of a suitable reductant. researchgate.net Once freed from the silver ion, the metal-free phthalocyanine ligand emits intense red fluorescence, demonstrating that the phthalocyanine macrocycle is inherently a fluorophore, but its radiative properties are quenched by the central silver(II) ion. researchgate.net

Non-linear Optical Spectroscopy of this compound Materials

Non-linear optical (NLO) spectroscopy investigates phenomena that occur at high light intensities, where the material's optical response is no longer proportional to the incident electric field. Phthalocyanines are known for their significant third-order NLO properties due to their extensive π-conjugated electron systems.

Z-scan is a common technique used to measure NLO properties like non-linear absorption and non-linear refraction. While data on unsubstituted silver phthalocyanine is limited, studies on a dimethylaminophenyl-substituted silver phthalocyanine ([dmaphPcAg]) have been conducted using femtosecond Z-scan measurements to explore its NLO phenomena. researchgate.netresearchgate.net The NLO response in these molecules is closely linked to their excited-state dynamics, particularly the formation of long-lived triplet states that can lead to reverse saturable absorption—a phenomenon where the material's absorption increases with higher light intensity. researchgate.netresearchgate.net

Generally, the NLO properties of metallophthalocyanines can be tuned by changing the central metal atom. Techniques such as third-harmonic generation (THG) are also used to measure the third-order nonlinear optical susceptibility, χ⁽³⁾. researchgate.net The investigation of silver phthalocyanine derivatives confirms their potential as NLO materials, with applications in areas like optical limiting, where they can protect sensors from high-intensity laser damage. researchgate.net

Table 7.2: NLO Properties and Techniques for Phthalocyanines

Property Measurement Technique Relevant Phenomenon
Non-linear Absorption (β) Z-scan Reverse Saturable Absorption (RSA)
Non-linear Refractive Index (n₂) Z-scan Self-defocusing / Self-focusing

Magnetic Circular Dichroism (MCD) Spectroscopy of this compound

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful technique for probing the electronic structure of molecules, particularly those with degenerate or near-degenerate electronic states, as is common in the highly symmetric phthalocyanine macrocycle.

MCD spectroscopy has been successfully used to characterize several novel silver(II) phthalocyanine complexes, including those with tetra-tert-butylphthalocyaninate (tbpc) and other substituted ligands. researchgate.net The technique provides detailed information that complements standard optical absorption spectroscopy. MCD spectra can help assign electronic transitions, such as the prominent Q-band and Soret (or B) band, and reveal the orbital angular momentum of the excited states. For silver(II) phthalocyanines, which have a d⁹ electronic configuration, MCD is particularly sensitive to the electronic transitions involving the metal d-orbitals and the π-orbitals of the phthalocyanine ligand. These spectroscopic studies have also shown that silver(II) phthalocyanine complexes have a strong tendency to aggregate in solution in a cofacial manner (H-aggregation). researchgate.net

Catalytic Applications of Phthalocyanine Silver

Photocatalytic Activity of Phthalocyanine (B1677752) Silver in Organic Transformations

Phthalocyanines are excellent photosensitizers due to their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. rsc.orgnih.gov This property allows them to be activated by sunlight, initiating photochemical reactions for the degradation of organic pollutants. rsc.orgrsc.org The photocatalytic process generally involves the generation of reactive oxygen species (ROS) that are powerful oxidizing agents. rsc.orgresearchgate.net

Degradation of Organic Pollutants by Phthalocyanine Silver Photocatalysis

The photocatalytic degradation of organic pollutants using phthalocyanine-based materials is a promising approach for wastewater treatment. rsc.orgdntb.gov.ua Phthalocyanines, when excited by light, can initiate oxidation processes that break down persistent organic molecules into less harmful substances. rsc.orgmdpi.com The efficiency of this process can be significantly enhanced by immobilizing the phthalocyanine on a support material, which helps to prevent aggregation and improves the catalyst's reusability. researchgate.net

While specific data on the degradation of a wide range of organic pollutants using pure silver phthalocyanine is limited, studies on related systems provide valuable insights. For instance, the conjugation of various metal phthalocyanines with silver nanoparticles has been shown to enhance their photochemical activity. researchgate.net Silver nanoparticles can promote the generation of reactive oxygen species and facilitate electron transfer processes, thereby boosting the degradation of organic dyes and other pollutants. plantsciencejournal.com The synergistic effect between the phthalocyanine and silver nanoparticles often leads to higher photocatalytic rates than either component alone. researchgate.net

Table 1: Examples of Organic Pollutants Degraded by Phthalocyanine-Based Photocatalysts

PollutantCatalyst SystemLight SourceKey Findings
Rhodamine BIron Phthalocyanine MicromotorsVisible LightShowed good photocatalytic activity with a normalized reaction rate constant of 2.49 × 10⁻² L/m² s. nih.gov
Methyl OrangeCeO₂/Ag₃PO₄ NanoparticlesVisible LightCeO₂/Ag₃PO₄ composites showed higher photocatalytic activity than pure Ag₃PO₄. plantsciencejournal.com
PhenolsGeneral PhthalocyaninesVisible LightPhthalocyanines can be photoactivated to promote the degradation of phenols. rsc.org
DyesSilver NanoparticlesVisible LightSilver nanoparticles have demonstrated high efficiency in the degradation of various organic dyes. plantsciencejournal.com

Reactive Oxygen Species (ROS) Generation Mechanisms in this compound Photocatalysis

The primary mechanism behind the photocatalytic activity of phthalocyanines involves the generation of reactive oxygen species (ROS). rsc.orgmdpi.com Upon absorption of light, the phthalocyanine molecule is excited from its ground state to a singlet excited state. It can then undergo intersystem crossing to a longer-lived triplet excited state. This triplet-state phthalocyanine can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), or it can engage in electron transfer reactions to produce superoxide (B77818) radicals (O₂⁻•). njit.eduepa.gov These ROS, along with hydroxyl radicals (•OH) that can be formed subsequently, are potent oxidizing agents that can degrade a wide range of organic pollutants. rsc.orgepa.gov

The presence of silver in the phthalocyanine system can influence ROS generation. Silver nanoparticles are known to generate superoxide and hydroxyl radicals under UV irradiation. njit.eduepa.gov The surface plasmon resonance of silver nanoparticles can also enhance light absorption and promote the formation of electron-hole pairs, leading to increased ROS production. njit.edu Therefore, in a silver phthalocyanine or a phthalocyanine-silver nanoparticle composite, both the phthalocyanine macrocycle and the silver component can contribute to the generation of a variety of ROS, leading to enhanced photocatalytic efficiency.

Electrocatalytic Applications of this compound in Redox Reactions

Metallophthalocyanines have been extensively studied as electrocatalysts for various redox reactions due to their structural similarity to the active sites of some enzymes and their ability to facilitate electron transfer. rsc.orgresearchgate.net They are particularly promising as low-cost alternatives to precious metal catalysts in applications such as fuel cells and sensors. rsc.orgnih.gov

Oxygen Reduction Reactions Catalyzed by this compound

Studies on cobalt phthalocyanine have shown that its electrocatalytic activity for ORR can be tuned by modifying the chemical environment of the metal center. frontiersin.org While there is a lack of extensive research specifically on silver phthalocyanine for ORR, the known electrocatalytic properties of silver itself suggest that AgPc could be a viable catalyst. Silver is known to be an effective ORR catalyst, and its incorporation into a phthalocyanine macrocycle could potentially enhance its stability and activity.

Oxidation and Reduction of Specific Substrates by this compound

Beyond the ORR, metallophthalocyanines can catalyze the oxidation and reduction of various other substrates. ias.ac.in For example, they have been investigated for the electrochemical reduction of carbon dioxide (CO₂). nih.govdigitellinc.com The catalytic activity in these reactions is highly dependent on the central metal atom.

A study on a soluble silver(II) tetraneopentoxyphthalocyanine revealed its redox chemistry. dtic.mil The complex could be electrochemically oxidized to a stable silver(III) phthalocyanine and further to a silver(III) phthalocyanine cation radical. dtic.mil However, its reduction to a silver(I) phthalocyanine led to demetallation. dtic.mil This suggests that the stability of the silver phthalocyanine catalyst is dependent on the operating potential, which is a crucial consideration for its application in electrocatalytic reductions.

Heterogeneous Catalysis Using this compound Materials

For practical applications, immobilizing molecular catalysts like phthalocyanines onto solid supports is highly desirable. nih.gov This approach creates heterogeneous catalysts that are easier to separate from the reaction mixture and can be reused, which is more cost-effective and environmentally friendly. researchgate.netmdpi.com

The catalytic activity of heterogenized metal phthalocyanines is influenced by factors such as the dispersion of the catalyst on the support and the electrical conductivity of the support material. nih.gov For instance, dispersing cobalt phthalocyanine on carbon nanotubes has been shown to dramatically increase its catalytic selectivity and activity for CO₂ reduction. researchgate.net

While specific examples of heterogeneous catalysts based solely on silver phthalocyanine are not abundant in the literature, the principles of heterogeneous catalysis with other metallophthalocyanines can be applied. Silver phthalocyanine can be supported on various materials like carbon nanotubes, graphene, or metal oxides to create robust and recyclable catalysts. The interaction between the silver phthalocyanine and the support can further enhance the catalytic performance. Additionally, the formation of silver phthalocyanine in situ on a silver surface has been demonstrated, which opens up possibilities for creating well-defined catalytic interfaces. acs.org

Mechanistic Studies of this compound Catalyzed Reactions

Detailed mechanistic studies specifically focusing on reactions catalyzed by silver phthalocyanine are limited in the currently available scientific literature. Much of the understanding is extrapolated from the well-established mechanisms of other metallophthalocyanines (MPcs). The catalytic cycle of MPcs generally involves the activation of substrates through coordination with the central metal ion. The silver ion in the phthalocyanine macrocycle can theoretically exist in different oxidation states (Ag(I), Ag(II), Ag(III)), which is a key feature for catalytic redox reactions.

The catalytic mechanism in MPcs is highly dependent on the nature of the reaction. For instance, in oxidation reactions, the central metal ion can activate molecular oxygen or other oxidants to form highly reactive oxygen species. In electrochemical reactions, the metal center plays a crucial role in the electron transfer processes. For AgPc, it is hypothesized that the Ag(I)/Ag(II) and Ag(II)/Ag(III) redox couples would be central to its catalytic activity.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways for various MPc-catalyzed reactions. rsc.orgresearchgate.net These studies help in understanding the adsorption of reactants, the energetics of intermediate steps, and the desorption of products. For silver phthalocyanine, such theoretical investigations would be invaluable in predicting reaction mechanisms and identifying rate-determining steps.

Design Principles for Enhanced Catalytic Performance of this compound

The rational design of highly efficient this compound catalysts involves a multi-faceted approach, targeting the modification of the central metal, the macrocyclic ligand, and the catalyst's support or environment. These principles are largely derived from the broader knowledge base of metallophthalocyanine catalysis.

Advanced Sensor Development Utilizing Phthalocyanine Silver

Chemiresistive Sensing Mechanisms of Phthalocyanine (B1677752) Silver Thin Films

Chemiresistive sensors based on phthalocyanine silver thin films operate on the principle of a change in electrical conductivity upon exposure to an analyte. The interaction between the analyte and the this compound film modulates the charge carrier concentration or mobility within the material, resulting in a detectable change in resistance.

The sensing mechanism is largely attributed to the interaction of gas molecules with the central silver atom and the conjugated π-electron system of the phthalocyanine ring. For instance, in the detection of oxidizing gases like nitrogen dioxide (NO₂), the gas molecules can act as electron acceptors, withdrawing electrons from the p-type semiconducting this compound film. This process increases the concentration of charge carriers (holes), leading to a decrease in the film's resistance. Conversely, reducing gases can donate electrons, decreasing the number of holes and thereby increasing the resistance.

Research on silver phthalocyanine (AgPc) thin films has demonstrated their potential in gas sensing applications. The structural and morphological characteristics of the AgPc films, which can be controlled by fabrication parameters such as substrate temperature during deposition, play a crucial role in their sensing performance. Studies have shown that more ordered and crystalline films, often obtained at higher substrate temperatures, exhibit enhanced sensing properties. The performance of these sensors is typically evaluated based on their sensitivity, selectivity, response time, and recovery time. For example, AgPc thin films have been investigated for the detection of taggants in explosives, with sensors showing significant responses to compounds like 2-nitrotoluene. buketov.edu.kz

The sensitivity of phthalocyanine-based gas sensors is dependent on several factors, including the ambient conditions, the method of device fabrication, the operating temperature, and the nature of the central metal ion. mdpi.com The interaction between the analyte and the phthalocyanine film is often found to follow first-order kinetics. researchgate.netescholarship.orgresearchgate.net The presence of oxygen can also significantly influence the sensor's response and recovery characteristics. researchgate.netescholarship.org

Table 1: Chemiresistive Sensing Properties of a Silver Phthalocyanine-Based Sensor
Sensor CompositionTarget AnalyteConcentrationResponse Value
AgPc(50 nm)/Au(10 nm)2-nitrotoluene190 ppm373

Optical Sensing Platforms Based on this compound Derivatives

Optical sensors utilizing this compound derivatives leverage changes in the compound's optical properties, such as fluorescence and absorbance, upon interaction with an analyte. These platforms offer high sensitivity and can be designed for specific detection applications.

Fluorescence quenching is a powerful mechanism for chemical sensing. In the context of this compound, this can occur through various processes, including electron transfer, energy transfer, and the formation of non-fluorescent ground-state complexes. While some studies focus on the quenching of other fluorescent phthalocyanines by silver ions (Ag⁺) researchgate.netrsc.orgdeu.edu.tr, the intrinsic properties of this compound complexes are also utilized.

Silver(II) phthalocyanine complexes are typically non-fluorescent. nih.govelsevierpure.com However, a "turn-on" fluorescence sensing mechanism can be designed. For instance, water-soluble silver(II)-phthalocyanine complexes have been synthesized for the detection of thiols. elsevierpure.com These complexes are essentially non-fluorescent. In the presence of thiols such as cysteine and glutathione, the silver(II) ion is readily demetallated, liberating the macrocyclic phthalocyanine ligand (H₂Pc). This free ligand emits intense red fluorescence, providing a clear signal for the presence of the thiol. researchgate.netrsc.orgelsevierpure.com This reaction is rapid and occurs at room temperature, making it a potent mechanism for thiol sensing, with potential applications in bioimaging. rsc.orgelsevierpure.com The molar ratio of thiol to the silver phthalocyanine complex in these reactions has been determined to be 1:1. rsc.orgelsevierpure.com

Colorimetric and spectroscopic methods rely on changes in the absorption spectrum of this compound in the presence of an analyte. These changes can often be observed visually as a color change, providing a simple and direct detection method.

Silver(II) phthalocyanine complexes have distinct optical absorption spectra. nih.gov The aggregation state of these complexes in solution can significantly affect their spectral properties. nih.gov While they are soluble in many common organic solvents, they have a strong tendency to form cofacial aggregates (H-aggregates). nih.gov The interaction with analytes can disrupt these aggregates or lead to other structural changes that alter the absorption spectrum. For instance, the demetallation of silver(II) phthalocyanines by reducing agents not only induces fluorescence but also changes the absorption spectrum to that of the free phthalocyanine ligand. nih.gov

Furthermore, chemical oxidation of silver(II) phthalocyanines can generate silver(III) species, which also possess unique spectral characteristics. nih.gov These redox-induced spectral changes can be harnessed for the detection of oxidizing or reducing agents. The development of new colorimetric detection methods may also involve the use of silver nanoparticles in conjunction with phthalocyanine derivatives to enhance the optical response.

Table 2: Optical Sensing of Thiols using a Water-Soluble Silver(II)-Phthalocyanine Complex
SensorTarget AnalytesDetection PrincipleSignal
Water-soluble silver(II)-phthalocyanineCysteine, glutathione, homocysteineDemetallation to liberate the macrocyclic ligandIntense red fluorescence

Electrochemical Sensors Incorporating this compound

Electrochemical sensors based on this compound utilize the electrocatalytic properties of the complex to detect analytes through changes in electrical signals. These sensors can be fabricated by modifying electrode surfaces with thin films of this compound.

Voltammetric and amperometric sensors measure the current resulting from the oxidation or reduction of an analyte at an electrode surface. The presence of a this compound modifier on the electrode can enhance the electrochemical response by catalyzing the redox reaction of the target analyte. This often results in a lower overpotential and an increased peak current, leading to higher sensitivity and selectivity.

While much of the research in this area has focused on other metallophthalocyanines like cobalt and iron, the principles can be extended to silver phthalocyanine. The central silver ion in the phthalocyanine macrocycle can participate in electron transfer processes, facilitating the electrochemical detection of various organic and inorganic species. The modification of electrodes with a combination of phthalocyanines and silver nanoparticles has been shown to create synergistic effects, improving the charge transfer rate and the detection limits of voltammetric sensors. elsevierpure.com For instance, mimetic biosensors composed of layer-by-layer films of a phospholipid, a phthalocyanine, and silver nanoparticles have been developed for the detection of polyphenols. researchgate.net

Electrochemical impedance spectroscopy (EIS) is a powerful technique for probing the interfacial properties of electrodes. Impedimetric sensors measure the change in the electrical impedance of an electrode-electrolyte interface upon the interaction of the analyte with the electrode surface.

Biosensing Architectures Employing this compound

A prevalent technique is the layer-by-layer (LbL) self-assembly , which involves the sequential deposition of positively and negatively charged materials to create a multilayered thin film on a solid substrate. In the context of this compound biosensors, this often involves alternating layers of a cationic polymer with anionic phthalocyanine molecules and silver nanoparticles. This methodical construction allows for precise control over the film's thickness and composition, creating a highly ordered structure that facilitates efficient electron transfer and enhances the sensor's response.

Another significant architecture is the formation of hybrid composite films . In this approach, this compound is incorporated into a polymer matrix or blended with other nanomaterials, such as carbon nanotubes or graphene. These composite materials benefit from the synergistic effects of their components. The polymer matrix can provide stability and biocompatibility, while the inclusion of conductive nanomaterials can further improve the electrical conductivity and surface area of the sensor, leading to amplified signals and lower detection limits.

For electrochemical biosensors, the direct modification of electrode surfaces with this compound nanocomposites is a common strategy. Materials like glassy carbon electrodes or screen-printed electrodes are coated with a thin film of the this compound composite. This functionalized surface then acts as the sensing element, where the phthalocyanine's catalytic activity towards the target analyte can be measured through techniques such as cyclic voltammetry or amperometry.

In the realm of optical biosensors, particularly those based on Surface Plasmon Resonance (SPR) , thin films of this compound are deposited onto a noble metal substrate, typically gold or silver. The interaction of analytes with the phthalocyanine layer alters the refractive index at the metal's surface, which is detected as a change in the SPR signal. This label-free detection method is highly sensitive and allows for real-time monitoring of binding events.

Detection of Specific Analytes using this compound (e.g., thiols, gases, metal ions)

The versatile electronic and structural properties of this compound make it an excellent candidate for the detection of a wide array of analytes, including biologically significant thiols, various gases, and toxic heavy metal ions.

Detection of Thiols

This compound-based sensors have demonstrated significant efficacy in the detection of thiols, such as cysteine and glutathione. A notable example is a fluorescent "turn-on" sensor that utilizes water-soluble silver(II)-phthalocyanines. acs.orgresearchgate.netnih.gov In its native state, the silver(II)-phthalocyanine complex is non-fluorescent. acs.orgresearchgate.netnih.gov However, upon interaction with thiols, the silver ion is reduced and released from the phthalocyanine ring, leading to the liberation of the metal-free phthalocyanine ligand. acs.orgresearchgate.netnih.gov This metal-free counterpart is highly fluorescent, emitting a strong red signal. acs.orgresearchgate.netnih.gov This distinct change in fluorescence provides a clear and sensitive signal for the presence of thiols, with detection capabilities in the micromolar range (on the order of 0.01 mM). acs.orgresearchgate.netnih.gov

Detection of Gases

The central metal ion in a phthalocyanine molecule plays a crucial role in its gas-sensing properties. While research on a variety of metallophthalocyanines is prevalent, the principles are applicable to this compound. These sensors are particularly effective for detecting toxic gases like nitrogen dioxide (NO₂), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S). The sensing mechanism typically involves the adsorption of gas molecules onto the phthalocyanine film, which modulates its electrical conductivity. For instance, in some sensor arrays using europium-based phthalocyanine complexes, high sensitivities have been achieved for these gases at room temperature. researchgate.netrsc.org The interaction between the gas molecules and the phthalocyanine complex leads to a measurable change in the sensor's current, allowing for the detection of these gases at parts-per-billion (ppb) levels. researchgate.netrsc.org

Detection of Metal Ions

This compound-based sensors are also being developed for the sensitive and selective detection of heavy metal ions in aqueous solutions. The interaction between the metal ions and the phthalocyanine macrocycle can be monitored through both electrochemical and optical methods. For example, electrodes modified with phthalocyanine composites have been used for the voltammetric detection of lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and arsenic (As³⁺). up.ac.za These sensors can exhibit low detection limits, often in the nanomolar range, and a linear response over a wide range of concentrations. up.ac.za The high sensitivity of these sensors is attributed to the strong affinity and specific binding between the phthalocyanine ligand and the target metal ions. up.ac.za

Interactive Data Tables

Table 1: Performance of Phthalocyanine-Based Thiol Sensors

AnalyteSensor PrincipleDetection LimitLinear RangeReference
Cysteine, GlutathioneFluorescent turn-on~10 µMNot specified acs.orgresearchgate.netnih.gov
Glutathione (GSH)Colorimetric3.49 nM0.05 µM - 5 µM rsc.org

Table 2: Performance of Phthalocyanine-Based Gas Sensors

AnalyteSensor MaterialDetection LimitSensitivityReference
Nitrogen Dioxide (NO₂)Europium Double-Decker Complex20 ppb46.84 % ppm⁻¹ researchgate.netrsc.org
Ammonia (NH₃)Europium Double-Decker Complex1 ppm0.39 % ppm⁻¹ researchgate.netrsc.org
Hydrogen Sulfide (H₂S)Europium Double-Decker Complex100 ppb2.34 % ppm⁻¹ researchgate.netrsc.org
Nitrogen Dioxide (NO₂)Copper Phthalocyanine~87 ppb (threshold)High above threshold mdpi.com

Table 3: Performance of Phthalocyanine-Based Metal Ion Sensors

AnalyteSensor PrincipleDetection LimitLinear RangeReference
Lead (Pb²⁺)Voltammetric55.87 nM0 - 0.1 mM up.ac.za
Mercury (Hg²⁺)Voltammetric81.94 nM0 - 0.1 mM up.ac.za
Cadmium (Cd²⁺)Voltammetric347.06 nM0 - 0.1 mM up.ac.za
Arsenic (As³⁺)Voltammetric3.66 µg L⁻¹10 - 100 µg L⁻¹ up.ac.za
Mercury (Hg²⁺)Fluorescence Quenching0.35 nMNot specified rsc.org
Zinc (Zn²⁺)Fluorescence Quenching240 nM4.0 µM - 44 µM researchgate.net

Optoelectronic and Photonic Device Integration of Phthalocyanine Silver

Organic Photovoltaic Cells Utilizing Phthalocyanine (B1677752) Silver as Active Material

Phthalocyanines are recognized for their photovoltaic properties, thermal resistance, and strong optical absorption in the visible spectrum, making them suitable for use in solar cells. mdpi.com While various metal-substituted phthalocyanines have been explored to optimize electronic structures and enhance photovoltaic performance, the specific use of Silver Phthalocyanine (AgPc) as the primary active material in organic photovoltaic (OPV) cells is an area of emerging research. mdpi.com The majority of current studies focus on more common metal phthalocyanines like zinc phthalocyanine (ZnPc) and copper phthalocyanine (CuPc). For instance, a solar cell fabricated with a ZnPc active layer, a PEDOT:PSS hole transport layer, and a silver electrode demonstrated a power conversion efficiency (PCE) of 1.28 ± 0.05%. mdpi.com The photovoltaic performance of such cells is often influenced by the interface between the active layer and the electrodes, where exciton (B1674681) dissociation occurs. mdpi.com

The fundamental process of charge generation in organic solar cells involves the creation of an exciton (a bound electron-hole pair) upon the absorption of a photon. This exciton must then diffuse to a donor-acceptor interface to be separated into free charge carriers, which are subsequently transported to their respective electrodes. nih.gov The efficiency of this process is highly dependent on the charge carrier mobility of the materials.

In metal phthalocyanine-based thin films, charge transport is often characterized by hopping conduction, which is influenced by the electric field and temperature. semanticscholar.org The charge carrier mobility in these materials is a critical parameter for device performance. While specific charge carrier mobility data for Silver Phthalocyanine is not extensively documented in the available research, studies on similar compounds like copper phthalocyanine have reported mobilities as high as 1 cm²/V·s in single-crystal field-effect transistors. sci-hub.searxiv.org The charge transport in disordered thin films of metal phthalocyanines is a complex process influenced by the material's morphology and the presence of grain boundaries. rsc.org

The investigation of transient absorption dynamics through femtosecond spectroscopy provides insights into the relaxation kinetics of excited states, which is crucial for understanding charge generation. In hybrid nanostructures of copper phthalocyanine and silver nanoparticles, the presence of silver has been shown to accelerate the transition of CuPc molecules to a long-lived triplet state, which can influence charge generation pathways. belnauka.byresearchgate.net

A comparative look at the performance of various phthalocyanine-based single-layer solar cells is presented in the table below, offering a context for the potential performance of AgPc-based devices.

Active MaterialOpen-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm²]Fill Factor (FF)Power Conversion Efficiency (PCE) [%]
ZnPc0.555.010.481.28 ± 0.05

This table presents data for a Zinc Phthalocyanine (ZnPc) based solar cell to provide a comparative reference for the potential performance of Silver Phthalocyanine based devices. mdpi.com

A primary strategy for enhancing the efficiency of phthalocyanine-based solar cells involves the incorporation of plasmonic nanostructures, typically silver or gold nanoparticles. researchgate.netnih.gov This approach leverages localized surface plasmon resonance (LSPR) to increase light absorption within the active layer. The plasmonic back reflectors, consisting of silver nanodome arrays, have been shown to enhance absorption through the excitation of plasmonic modes and increased light scattering. researchgate.net

In solid-state dye-sensitized solar cells (ss-DSCs), the use of plasmonic back reflectors has led to a significant increase in external quantum efficiency, particularly in the longer wavelength regions of the dye's absorption spectrum. researchgate.net For ss-DSCs made with ruthenium-complex sensitizers (Z907), a 16% enhancement in short-circuit photocurrent was observed, while those with strong-absorbing organic sensitizers (C220) saw a 12% increase. researchgate.net

Another approach involves the use of silica-coated silver nanoparticles within the buffer layer of organic solar cells. This method has been demonstrated to improve performance by increasing the electric field distribution in the active layer, which in turn enhances light absorption due to LSPR and far-field scattering. ossila.com The silica (B1680970) coating is crucial as it promotes hole transport and extraction. ossila.com This strategy resulted in a 25.4% improvement in photocurrent density and a 19.2% increase in power conversion efficiency. ossila.com

The table below summarizes the performance enhancement in ss-DSCs using plasmonic back reflectors.

Sensitizer DyeShort-Circuit Current Enhancement [%]Power Conversion Efficiency (PCE) [%]
Z907163.9
C220125.9

This table illustrates the efficiency improvements in solid-state dye-sensitized solar cells (ss-DSCs) through the use of plasmonic silver nanodome arrays. researchgate.net

Organic Light-Emitting Diodes (OLEDs) Incorporating Phthalocyanine Silver

Metal phthalocyanines are versatile materials in organic light-emitting diodes (OLEDs), often employed as charge transporting components rather than as the primary light-emitting species due to their generally low photoluminescence quantum yields. researchgate.net They are frequently utilized in hole transport layers (HTLs) to facilitate the injection and transport of holes from the anode to the emissive layer. nih.govacrhem.orgnih.gov The thermal stability of certain metal tetra-aminophthalocyanine derivatives dispersed in a polyimide matrix has been shown to result in efficient HTLs. nih.gov

While there is extensive research on various metallophthalocyanines in OLEDs, specific studies detailing the performance of Silver Phthalocyanine (AgPc) in these devices are limited. However, research on silver(II) phthalocyanine complexes has indicated that they are essentially non-fluorescent. nih.gov This characteristic suggests that AgPc is unlikely to be an effective emissive material in OLEDs, but it could still have potential applications in charge transport layers. The integration of silver nanoparticles into the hole transport/injection layer of OLEDs has been shown to enhance device performance through plasmonic effects. rsc.org

Photodetectors and Transistors Based on this compound

The outstanding optical and electrical properties of Silver Phthalocyanine make it a material of interest for applications in photodetectors and transistors. researchgate.netaip.org While specific performance data for AgPc-based devices is not widely available, the broader family of metal phthalocyanines has been extensively studied in these applications.

Organic thin-film transistors (OTFTs) based on metal phthalocyanines have attracted considerable attention due to their chemical stability and versatile charge transport properties. acs.org The performance of these devices is influenced by factors such as the central metal atom, device structure, and processing conditions. acs.org High charge carrier mobilities have been reported for copper phthalocyanine single-crystal field-effect transistors. sci-hub.searxiv.org Although not yet extensively tested, silver is considered a potential candidate for the central metal in phthalocyanine-based OTFTs. acs.org

In the realm of photodetectors, phthalocyanine-based materials are valued for their strong absorption in the visible and near-infrared regions. rsc.org Bulk heterojunctions of titanyl phthalocyanine and squaraine dye have been shown to exhibit excellent photodetection properties across a broad spectrum (365 nm to 940 nm). rsc.org While direct data on AgPc photodetectors is scarce, the known properties of AgPc thin films suggest their potential in this area. aip.org

The table below provides a summary of the field-effect performance of various unmodified phthalocyanine compounds in OTFTs, offering a comparative context for the potential of AgPc.

Phthalocyanine CompoundCarrier Mobility (μ) [cm²/V·s]On/Off Ratio (Ion/Ioff)
Scandium Diphthalocyanine (ScPc₂)10⁻³-
Lutetium Diphthalocyanine (LuPc₂)0.610⁵
Copper Phthalocyanine (CuPc)1.0 x 10⁻²10⁵
Zinc Phthalocyanine (ZnPc)1.0 x 10⁻³10⁴

This table summarizes the performance of various metal phthalocyanine-based Organic Thin-Film Transistors (OTFTs) to provide a benchmark for potential Silver Phthalocyanine devices. researchgate.net

Plasmonic Interactions in this compound Nanostructures for Enhanced Optoelectronics

The interaction between excitons in semiconductor nanostructures and surface plasmons in metal nanostructures can lead to significant enhancements in optoelectronic device performance. nih.gov Silver is a particularly advantageous material for plasmonics due to its low intrinsic losses, which result in narrow surface plasmon resonances with high oscillator strengths and large optical field enhancements. nih.gov

The coupling of plasmons in silver nanoparticle aggregates can extend the extinction of plasmonic nanostructures into the near-infrared (NIR) region, which is highly desirable for various applications. nih.gov In hybrid nanostructures composed of silver films and copper phthalocyanine, the plasmonic subsystem has been shown to influence the spectral-kinetic characteristics of the organic subsystem. belnauka.byresearchgate.net Specifically, the presence of silver nanoparticles can accelerate the transition of CuPc molecules to a long-lived triplet state due to the strong local field near the nanoparticle surface. belnauka.byresearchgate.net This interaction can modify the absorption and relaxation dynamics of the phthalocyanine, which has implications for the efficiency of optoelectronic processes. belnauka.byresearchgate.net

While direct experimental studies on plasmonic interactions within AgPc nanostructures are limited, the principles derived from studies on hybrid systems suggest that integrating AgPc with plasmonic silver nanostructures could be a promising strategy for enhancing its optoelectronic properties.

Integration of this compound in Waveguides and Optical Limiting Devices

Phthalocyanine derivatives are promising materials for nonlinear optical (NLO) applications, including optical limiting, due to their large delocalized π-electron systems. acrhem.orgacrhem.org Optical limiting is a phenomenon where the transmission of light through a material decreases with increasing incident light intensity, which is crucial for protecting sensitive optical components from high-power laser damage. rri.res.in The NLO properties of phthalocyanines can be tuned by changing the central metal atom and peripheral substituents. acrhem.org

In the context of optical waveguides, phthalocyanine derivatives can be doped into polymer optical fibers. ieice.org The sharp absorption band of phthalocyanines, known as the Q-band, can be matched with the transmission window of the polymer matrix, allowing for effective light interaction within the waveguide. ieice.org The integration of plasmonic silver nanowires in waveguides is also an active area of research, where plasmons can be transmitted between nanowires through a medium of quantum dots, suggesting possibilities for nanophotonic devices. rsc.orgyoutube.com The combination of the waveguiding properties of polymers and the optical characteristics of AgPc could lead to the development of novel photonic devices.

Functionalization and Derivatization Strategies for Phthalocyanine Silver

Peripheral Substitution of Phthalocyanine (B1677752) Silver for Tunable Properties

Peripheral substitution of the phthalocyanine macrocycle is a primary strategy for tailoring the properties of Phthalocyanine Silver (AgPc). By attaching various functional groups to the outer benzene (B151609) rings of the phthalocyanine core, researchers can systematically alter its physical, chemical, electronic, and optical characteristics. This functionalization allows for the fine-tuning of the molecule for specific applications. The nature of the substituents, whether electron-donating or electron-withdrawing, bulky or planar, directly influences the molecular packing, solubility, and electronic energy levels of the AgPc complex.

The introduction of substituents can modify the intermolecular interactions, such as π-π stacking, which is a characteristic feature of phthalocyanines. researchgate.net Bulky substituents can increase the distance between adjacent macrocycles, thereby reducing aggregation and improving solubility. Conversely, planar substituents with interactive moieties can be used to promote specific, well-defined supramolecular architectures. The electronic effects of the substituents are also profound, directly impacting the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn governs the optical and redox properties of the molecule. rsc.orgnih.gov

Solubility Modulation via Substituents

A significant challenge in the application of unsubstituted this compound is its poor solubility in common organic solvents and water, which arises from strong intermolecular π-π stacking interactions. researchgate.netnih.gov Peripheral substitution is a highly effective method to overcome this limitation. By introducing appropriate functional groups, the solubility of AgPc can be dramatically increased, facilitating its processing and application in solution-based techniques.

The choice of substituent plays a crucial role in determining the solubility in a specific medium. For instance, the attachment of long alkyl or alkoxy chains enhances solubility in non-polar organic solvents. Conversely, the introduction of polar or ionizable groups, such as carboxylic acids, sulfonic acids, or quaternary ammonium (B1175870) salts, can render the AgPc derivative soluble in polar solvents, including water. elsevierpure.comnih.gov Fluorinated substituents have also been shown to unexpectedly increase solubility in aqueous solutions. nih.gov

Below is a table summarizing the effect of different substituents on the solubility of this compound.

Substituent TypeExample SubstituentsResulting Solubility
Alkyl/Alkoxy Chains tert-Butyl, HexadecyloxyEnhanced solubility in non-polar organic solvents (e.g., toluene, chloroform). researchgate.net
Ionizable Groups Carboxylic Acid (-COOH), Sulfonic Acid (-SO₃H)Increased solubility in polar solvents and aqueous solutions. nih.gov
Quaternary Ammonium Salts -N⁺(CH₃)₃Water-soluble derivatives. elsevierpure.com
Fluorinated Groups Perfluoroalkyl chainsEnhanced solubility in aqueous-organic mixtures. nih.gov
Poly(ethylene glycol) (PEG) Chains -O(CH₂CH₂O)ₙHImproved solubility in both organic and aqueous media.

Electronic and Optical Property Tuning by Peripheral Groups

The electronic and optical properties of this compound are intimately linked to its π-conjugated macrocyclic structure. Peripheral substituents can significantly perturb the electronic distribution within this system, thereby tuning its absorption and emission characteristics. rsc.orgnih.gov Electron-donating groups (EDGs), such as amino or alkoxy groups, tend to raise the energy of the highest occupied molecular orbital (HOMO), leading to a red-shift (bathochromic shift) in the prominent Q-band absorption. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, lower the energy of the lowest unoccupied molecular orbital (LUMO), which can also result in a red-shift of the Q-band. rsc.orgnih.gov

This ability to tune the absorption spectrum is critical for applications such as photosensitizers in photodynamic therapy, where strong absorption in the therapeutic window (600–800 nm) is required. Furthermore, the nature of the peripheral groups can influence the fluorescence quantum yield and the efficiency of intersystem crossing to the triplet state, which is crucial for applications involving singlet oxygen generation. nih.gov The introduction of heavy atoms or specific functional groups can modulate these photophysical pathways.

Axial Ligation and Coordination Chemistry of Silver in Phthalocyanine Complexes

The central silver atom in the phthalocyanine macrocycle can exhibit a rich coordination chemistry, allowing for the attachment of one or two axial ligands perpendicular to the plane of the macrocycle. worldscientific.comresearchgate.net This axial ligation provides another avenue for modifying the properties of this compound. The nature of the axial ligand can influence the electronic structure, redox potential, and intermolecular interactions of the complex.

While silver in Ag(II)Pc is typically four-coordinate and planar, the coordination number can be expanded to five or six through axial ligation. Ligands with donor atoms such as nitrogen (e.g., pyridine (B92270), imidazole) or oxygen (e.g., water, alcohols) can coordinate to the silver center. nih.gov The strength of this axial coordination depends on the nature of the ligand and the electronic properties of the phthalocyanine ring itself, which can be modulated by peripheral substituents.

Axial ligation can effectively prevent the aggregation of phthalocyanine molecules through steric hindrance, thereby enhancing their solubility and photophysical performance in solution. worldscientific.com Furthermore, the electronic communication between the axial ligand and the phthalocyanine core can lead to shifts in the absorption and emission spectra, as well as changes in the redox potentials of the silver center and the macrocycle. nih.gov This provides a mechanism for fine-tuning the material's properties for specific applications, such as catalysis and sensing. For instance, the coordination of specific analytes as axial ligands can lead to a measurable change in the optical or electrochemical properties of the this compound, forming the basis of a chemical sensor.

Covalent Grafting of this compound onto Substrates

For the development of heterogeneous catalysts, sensors, and functional surfaces, it is often desirable to immobilize this compound onto solid supports. Covalent grafting provides a robust method for attaching these molecules to various substrates, ensuring their stability and preventing leaching. mdpi.com This is typically achieved by first introducing reactive functional groups onto the periphery of the phthalocyanine ring.

Commonly employed reactive groups for covalent attachment include carboxylic acids, amines, thiols, or silane (B1218182) derivatives. These functionalized this compound molecules can then be reacted with complementary functional groups on the surface of substrates such as silica (B1680970), alumina, carbon nanotubes, or polymers. rsc.org For example, a carboxylated this compound can be covalently linked to an aminated surface via amide bond formation. Similarly, thiol-derivatized this compound can be attached to gold surfaces through the formation of a strong gold-sulfur bond. iupac.org

The covalent immobilization of this compound can lead to materials with unique properties. The spatial isolation of the phthalocyanine molecules on the substrate surface can reduce aggregation and enhance their catalytic activity or sensing performance. The nature of the substrate and the linking group can also influence the orientation and electronic properties of the grafted this compound molecules.

Polymer Composites and Hybrid Materials with this compound

Incorporating this compound into polymer matrices is an effective strategy to create functional composite and hybrid materials with enhanced processability and tailored properties. mdpi.comnih.gov These materials can be prepared by either physically blending this compound with a polymer or by covalently incorporating it into the polymer structure.

In physical blends, this compound is dispersed within a polymer matrix. The choice of polymer and the processing conditions are crucial to achieve a uniform dispersion and to prevent aggregation of the phthalocyanine molecules, which can quench their desirable optical and electronic properties. The polymer matrix can provide mechanical stability, processability, and environmental protection to the this compound.

Covalent incorporation involves the polymerization of monomers that have been functionalized with this compound or the grafting of this compound onto a pre-existing polymer chain. This approach leads to a more homogeneous material with stronger interactions between the phthalocyanine and the polymer, preventing phase separation and leaching. These polymer composites and hybrid materials can find applications in areas such as nonlinear optics, optical limiting, and as active layers in electronic devices.

Tailoring Self-Assembly and Supramolecular Properties through Derivatization

The ability of phthalocyanine molecules to self-assemble into ordered structures is a key feature that can be exploited for the fabrication of functional nanomaterials. iupac.orgresearchgate.net Derivatization of this compound with specific functional groups can be used to direct this self-assembly process, leading to the formation of well-defined supramolecular architectures such as nanofibers, nanorods, and thin films. rsc.orgresearchgate.net

The introduction of substituents that can participate in non-covalent interactions, such as hydrogen bonding, van der Waals forces, or electrostatic interactions, can guide the self-assembly process. For example, peripheral substitution with long alkyl chains can promote the formation of liquid crystalline phases. The introduction of hydrogen-bonding moieties can lead to the formation of one-dimensional stacks or two-dimensional sheets.

The control over the supramolecular organization of this compound is crucial for optimizing its performance in applications such as organic solar cells, field-effect transistors, and sensors. The charge transport and exciton (B1674681) diffusion properties of these materials are highly dependent on the molecular packing and orientation within the self-assembled structures. By carefully designing the peripheral substituents, it is possible to tailor the supramolecular properties of this compound to achieve desired device performance.

Future Directions and Emerging Research Avenues for Phthalocyanine Silver

Exploration of Novel Environmental Remediation Strategies with Phthalocyanine (B1677752) Silver

The escalating issue of environmental pollution necessitates the development of innovative and efficient remediation technologies. Phthalocyanine Silver is a promising candidate for such applications, primarily due to its potential as a robust photocatalyst. Phthalocyanines are known for their exceptional photophysical properties and their ability to be activated by visible light to generate reactive oxygen species (ROS), which can decompose organic pollutants. rsc.orgrsc.org The integration of silver into the phthalocyanine macrocycle is expected to enhance these photocatalytic capabilities significantly.

Silver nanoparticles are recognized for their catalytic properties and their ability to enhance the efficiency of photocatalytic processes. mdpi.com The combination of phthalocyanine with silver can lead to hybrid materials that extend light absorption into the visible spectrum, a significant improvement over traditional UV-light-dependent catalysts like TiO2. rsc.orgacs.org Future research will likely focus on developing this compound-based systems for the degradation of persistent organic pollutants (POPs), such as phenols, dyes, and pharmaceuticals, in wastewater. rsc.orgresearchgate.netpjbmb.com

Key research directions include:

Heterogenized Catalysts: Immobilizing this compound onto various supports (e.g., silica (B1680970), titanium dioxide, polymers) to create recoverable and reusable photocatalysts, enhancing their practical applicability in large-scale water treatment. rsc.orgresearchgate.net

Enhanced ROS Generation: Investigating the mechanisms by which the silver center in the phthalocyanine molecule boosts the generation of powerful oxidizing agents like hydroxyl radicals (•OH) and singlet oxygen, which are crucial for breaking down recalcitrant pollutants. rsc.orgacs.org

Electrochemical Sensing: Developing this compound-based composites for the electrochemical detection of environmental contaminants, leveraging the synergistic conductive and catalytic properties of the components. researchgate.net

The table below outlines potential target pollutants for this compound-based remediation and the proposed degradation mechanisms.

Target Pollutant ClassExample CompoundsProposed Remediation Mechanism
Industrial Dyes Rhodamine B, Methylene BlueVisible-light-driven photocatalytic oxidation via ROS generation. researchgate.net
Phenolic Compounds Phenol, ChlorophenolsPhotooxidation leading to mineralization into CO2 and H2O. rsc.orgmdpi.com
Pharmaceuticals Antibiotics, HormonesAdvanced Oxidation Processes (AOPs) initiated by the AgPc catalyst. pjbmb.com
Pesticides Herbicides, InsecticidesDecomposition through photocatalytic pathways.

Synergistic Effects in Multi-Component this compound Systems and Heterostructures

The true potential of this compound may be unlocked when it is integrated into multi-component systems and heterostructures. The interaction between this compound and other materials can lead to synergistic effects, where the combined performance exceeds the sum of the individual components. These synergies arise from enhanced light absorption, improved charge separation and transport, and unique catalytic interactions at the material interface.

One of the most promising areas of investigation is the interaction between the plasmonic properties of silver nanoparticles and the excitonic properties of the phthalocyanine molecule. belnauka.by When silver nanoparticles are excited by light, they exhibit localized surface plasmon resonance (LSPR), which can intensify the local electromagnetic field. This enhanced field can, in turn, increase the rate of light absorption and electron-hole pair generation in an adjacent this compound molecule, thereby boosting its photocatalytic or photovoltaic efficiency. belnauka.byresearchgate.net

Research has already demonstrated significant synergistic effects in systems containing zinc phthalocyanine and silver nanoparticles. For instance, the presence of silver nanoparticles was found to increase the electrocatalytic efficiency of zinc phthalocyanine toward O2 reduction by 290% and CO2 reduction by 150%. acs.org Similarly, conjugating zinc phthalocyanine to silver nanoparticles enhanced the photodegradation of Rhodamine 6G. researchgate.net These findings provide a strong basis for exploring analogous systems with this compound.

Future research in this area will focus on:

Plasmon-Enhanced Photocatalysis: Designing heterostructures where the LSPR of silver nanoparticles is precisely tuned to the absorption spectrum of this compound to maximize photocatalytic activity.

Improved Charge Transfer: Fabricating layered heterostructures (e.g., AgPc/graphene or AgPc/TiO2) that facilitate efficient separation of photogenerated charge carriers, reducing recombination and improving quantum yields.

Enhanced Electrocatalysis: Investigating the synergistic catalytic effects in this compound-nanoparticle composites for important electrochemical reactions, such as CO2 reduction and oxygen evolution. acs.orgmatilda.science

The following table summarizes observed synergistic enhancements in related metallophthalocyanine-silver systems.

SystemApplicationObserved Synergistic EffectPerformance Enhancement
Zinc Phthalocyanine - Ag NPsElectrocatalysisIncreased current density for O2 reduction. acs.org290%
Zinc Phthalocyanine - Ag NPsElectrocatalysisIncreased current density for CO2 reduction. acs.org150%
Zinc Phthalocyanine - Ag NPsPhotocatalysisEnhanced photodegradation of Rhodamine 6G. researchgate.netIncreased Rate
Copper Phthalocyanine - Ag FilmsPhotophysicsAccelerated transition to triplet state, influencing relaxation dynamics. belnauka.byRelaxation time shortened from ~50 ps to ~15 ps. belnauka.by

Integration in Quantum Computing and Spintronics

The field of molecular electronics is rapidly advancing, with a focus on harnessing the quantum mechanical properties of single molecules for information processing and data storage. Transition-metal phthalocyanines (TMPcs) are considered highly promising candidates for these applications due to their stable, planar structure and the ability to host a central metal ion with a controllable spin state. nih.govacs.org These molecules could function as the fundamental units of quantum computation (qubits) or as components in spintronic devices, which utilize the spin of electrons in addition to their charge. rsc.orginnovations-report.com

This compound, with its unique central metal atom, presents an intriguing subject for this field. Research on TMPcs often involves their deposition on substrates, with silver being a common choice. nih.govacs.org The interaction between the molecule and the substrate is critical for determining the electronic and magnetic properties. Studies using density functional theory (DFT) are crucial for predicting how this compound will behave in these environments and for designing molecular qubits. nih.govacs.org

Future research avenues include:

Molecular Qubits: Investigating the spin coherence times of individual this compound molecules. A long coherence time is essential for a molecule to function as a stable qubit.

Spintronic Devices: Fabricating molecular magnetic tunnel junctions using this compound to study spin-dependent transport phenomena like tunneling magnetoresistance (TMR). rsc.orgresearchgate.net

Surface-Assembly: Developing methods to create ordered, atomically precise arrays of this compound molecules on surfaces, which is a necessary step toward building complex quantum circuits. nih.gov

Advanced Self-Healing Materials Incorporating this compound

The development of materials that can autonomously repair damage is a major goal in materials science, promising to extend the lifespan and improve the reliability of products. mdpi.commdpi.com While no direct research has yet linked this compound to self-healing applications, its inherent properties suggest a novel and promising future direction, particularly through photothermal effects.

Many advanced self-healing polymers rely on reversible bonds or the release of healing agents from microcapsules. mdpi.commdpi.com A key challenge is triggering the healing process precisely at the point of damage. This is where this compound could play a transformative role. Both phthalocyanine assemblies and silver nanoparticles are known to be excellent photothermal agents, meaning they can efficiently absorb light and convert it into localized heat. researchgate.netnih.govnih.gov

The proposed future research involves incorporating this compound nanoparticles into a polymer matrix containing reversible chemical bonds (e.g., Diels-Alder adducts) or thermoplastic properties.

A crack or scratch forms in the material.

The material is irradiated with light of a specific wavelength corresponding to the absorption peak of this compound.

The AgPc particles absorb the light and generate intense, localized heat precisely at the damage site.

This localized heating lowers the viscosity of the polymer matrix or triggers the reversible bonds to break and reform, allowing the material to flow and rebond, thus "healing" the crack.

This light-activated, targeted healing mechanism offers a non-contact method for repair, which could be highly advantageous for coatings, electronics, and other sensitive applications. The exploration of metallopolymers, which incorporate metal ions into their structure, for self-healing and shape memory functions provides a strong conceptual foundation for this research direction. rsc.org

AI-Driven Design and Discovery of New this compound Materials

The traditional, trial-and-error approach to materials discovery is often slow and resource-intensive. The complexity of the this compound system, where small modifications to the molecular structure can drastically alter its properties, makes it an ideal candidate for accelerated discovery using artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com

By combining computational methods like Density Functional Theory (DFT) with ML algorithms, researchers can build models that predict the properties of novel this compound derivatives before they are ever synthesized in a lab. researchgate.netresearchgate.net This data-driven approach allows for high-throughput screening of vast virtual libraries of molecules to identify candidates with optimal characteristics for a specific application.

Key applications of AI in this field include:

Property Prediction: Training ML models to accurately predict key properties such as catalytic activity, light absorption spectra, electronic band gaps, and spin states based on molecular structure. nih.govresearchgate.net

Inverse Design: Using generative models and optimization algorithms to design new this compound molecules from the ground up that are tailored to possess a desired set of properties. mdpi.com

Accelerating Simulations: Developing ML-based force fields to speed up molecular dynamics simulations, allowing for the study of the behavior of this compound in complex environments, such as at the interface with a solvent or within a polymer matrix.

Recent studies have already demonstrated the power of this approach for other metallophthalocyanines. For instance, a hybrid DFT-ML method was used to screen 289 dual-metal-site phthalocyanine catalysts for CO2 reduction, identifying a highly stable and efficient Ag-MoPc candidate. researchgate.net This approach was found to be approximately seven times faster than conventional DFT methods, showcasing the immense potential of AI to accelerate the discovery of next-generation this compound materials. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.